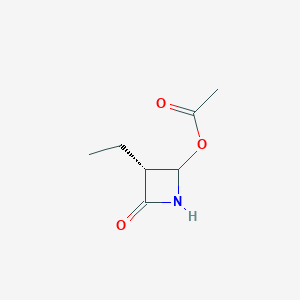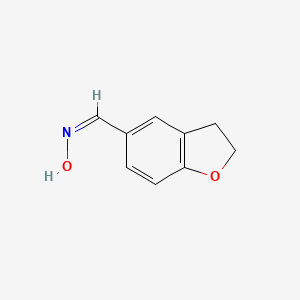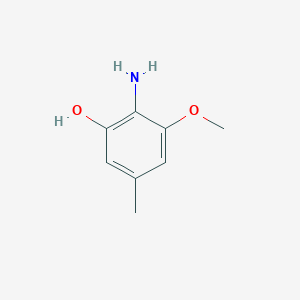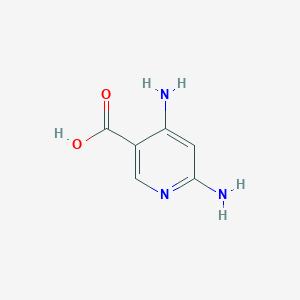![molecular formula C7H7ClN2 B11920230 7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B11920230.png)
7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of a chlorine atom at the 7th position enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine can be achieved through various methods, including:
Cyclocondensation Reactions: This involves the condensation of 2-aminopyridine with α-haloketones under acidic conditions.
Multicomponent Reactions: These reactions involve the use of multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method employs oxidizing agents to couple the starting materials, leading to the formation of the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions using readily available starting materials and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features.
Imidazo[1,5-a]pyridine: Another related compound with a different arrangement of nitrogen atoms in the ring.
Uniqueness:
Chlorine Substitution: The presence of a chlorine atom at the 7th position distinguishes 7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine from other imidazo[1,2-a]pyridine derivatives.
Reactivity: The chlorine atom enhances the compound’s reactivity, making it suitable for various chemical transformations.
Properties
Molecular Formula |
C7H7ClN2 |
|---|---|
Molecular Weight |
154.60 g/mol |
IUPAC Name |
7-chloro-1,5-dihydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H7ClN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-2,4-5,9H,3H2 |
InChI Key |
XMQMNULPUNCFQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=C2N1C=CN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)




![2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine](/img/structure/B11920222.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11920236.png)
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)


